molecular formula C15H11ClFN3OS B2579176 4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 380349-22-4

4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2579176
CAS RN: 380349-22-4
M. Wt: 335.78
InChI Key: FKIDMRMLXQSYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, including its use as an anticancer agent, antifungal agent, and anti-inflammatory agent.

Scientific Research Applications

Molecular Interactions and Crystal Structures

  • The derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, have been studied for their intermolecular interactions and crystal structures. These studies involve analyzing different thermal techniques and quantum mechanical calculations to provide insights into the nature of such interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Characterization

  • The synthesis of related compounds, such as 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, has been achieved, and these compounds are characterized using various spectroscopic techniques. This research contributes to understanding the properties of these compounds and their potential applications (Wurfer & Badea, 2021).

Pharmacological Potential

  • Research on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols has indicated significant cholinesterase inhibitory potential. This suggests potential pharmacological applications, especially in the field of enzyme inhibition (Arfan et al., 2018).

Antimicrobial and Anti-inflammatory Activities

  • Compounds with a similar structure, such as 2,4-dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones, have shown significant anti-inflammatory and antimicrobial activities. This suggests a potential application in the development of new therapeutic agents (Karthikeyan & Holla, 2008).

Corrosion Inhibition

  • Studies have also been conducted on the use of related benzimidazole derivatives as inhibitors for mild steel corrosion, indicating potential applications in corrosion control (Yadav, Behera, Kumar, & Sinha, 2013).

Antitumor Activity

  • Research on fused 1,2,4-triazole derivatives carrying a dichloro-fluorophenyl moiety has revealed promising antitumor activity, suggesting possible applications in cancer treatment (Bhat et al., 2009).

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3OS/c1-21-11-5-2-9(3-6-11)14-18-19-15(22)20(14)10-4-7-13(17)12(16)8-10/h2-8H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIDMRMLXQSYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.